

Technical Guide: 4-Hydroxybenzoic Acid n-Nonyl Ester-d4

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Compound of Interest

Compound Name: 4-Hydroxybenzoic acid n-nonyl ester-d4

Cat. No.: B12404242

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CAS Number: 2708281-34-7

This technical guide provides an in-depth overview of **4-Hydroxybenzoic acid n-nonyl ester-d4**, a deuterated analog of the n-nonyl ester of 4-hydroxybenzoic acid (nonylparaben). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Core Compound Data

4-Hydroxybenzoic acid n-nonyl ester-d4 is primarily utilized as an internal standard in quantitative analytical methodologies, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and as a tracer in metabolic studies.^[1] The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled compound without significantly altering its chemical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for **4-Hydroxybenzoic acid n-nonyl ester-d4** and its non-deuterated counterpart for comparison.

Property	4-Hydroxybenzoic acid n-nonyl ester-d4	4-Hydroxybenzoic acid n-nonyl ester	4-Hydroxybenzoic acid
CAS Number	2708281-34-7	38713-56-3[2]	99-96-7[3]
Molecular Formula	C ₁₆ H ₂₀ D ₄ O ₃	C ₁₆ H ₂₄ O ₃ [2]	C ₇ H ₆ O ₃ [3]
Molecular Weight	268.38	264.36[2]	138.12[4]
Appearance	White to off-white solid	White powder to crystal[2]	White crystalline solid[3]
Melting Point	No data available	73°C (for methyl ester)	214.5 °C[3]
Solubility	Soluble in organic solvents like ethanol and acetone.	Soluble in organic solvents. Water solubility: 1.275 g/L at 25°C.[2]	Slightly soluble in water; soluble in alcohol, ether, and acetone.[3]

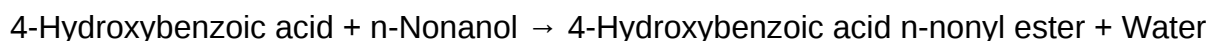
Note: Experimental data for the deuterated compound is limited. Properties of the non-deuterated analog are provided for reference.

Experimental Protocols

General Synthesis of 4-Hydroxybenzoic Acid Alkyl Esters (Parabens)

The synthesis of parabens, including the n-nonyl ester, is typically achieved through the esterification of 4-hydroxybenzoic acid with the corresponding alcohol under acidic catalysis.[5]
[6]

Reaction:



General Procedure:

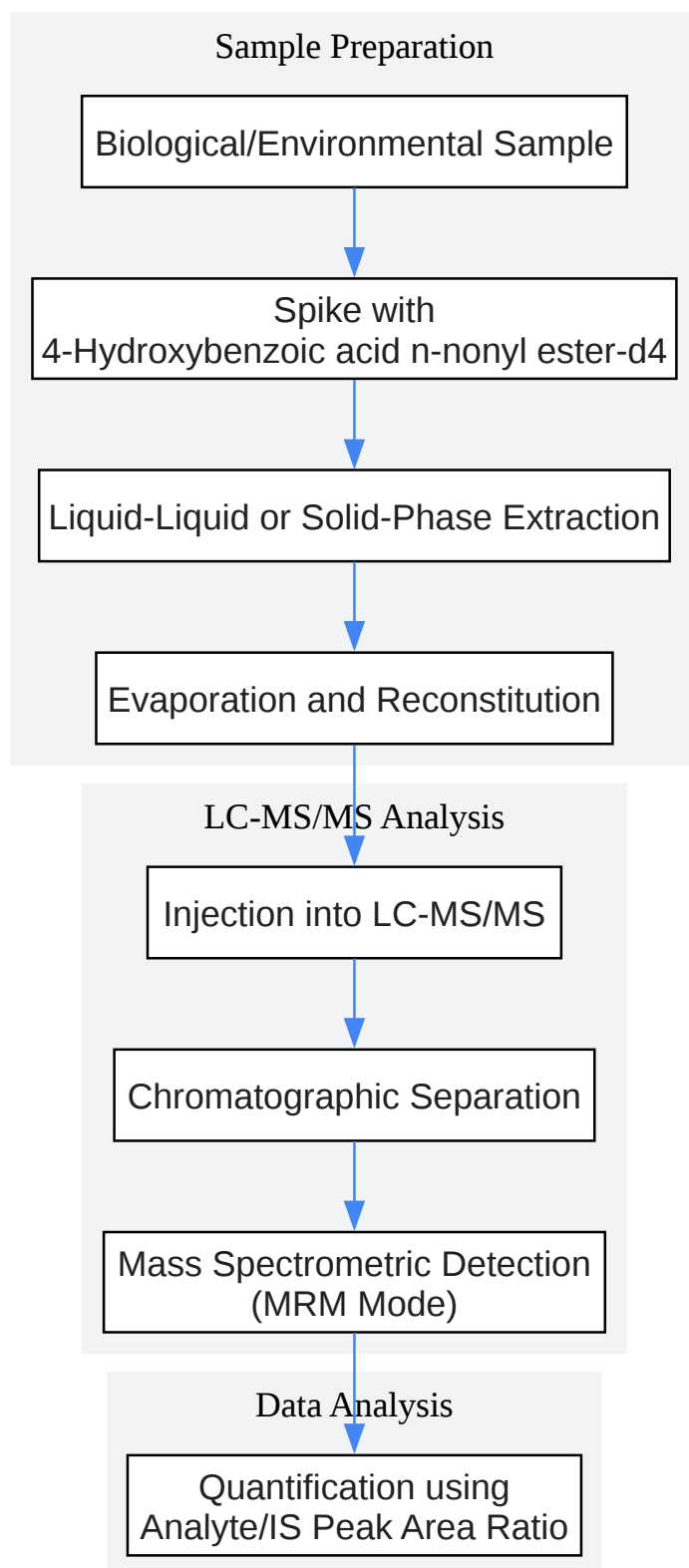
- A mixture of 4-hydroxybenzoic acid and an excess of n-nonanol is prepared in a round-bottom flask.
- A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.^[5]
- The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the excess alcohol is removed under reduced pressure.
- The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove unreacted 4-hydroxybenzoic acid, followed by washing with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- The crude 4-hydroxybenzoic acid n-nonyl ester can be purified by recrystallization or column chromatography.

For the synthesis of the deuterated analog, 4-hydroxybenzoic acid-d₄ would be used as the starting material.

Use as an Internal Standard in LC-MS/MS Analysis

4-Hydroxybenzoic acid n-nonyl ester-d₄ is an ideal internal standard for the quantification of nonylparaben in various biological and environmental matrices.

Workflow for Sample Analysis:



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Caption: General workflow for using a deuterated internal standard in LC-MS/MS.

Detailed Protocol Steps:

- **Sample Preparation:** To a known volume or weight of the sample (e.g., plasma, urine, tissue homogenate), a precise amount of **4-Hydroxybenzoic acid n-nonyl ester-d4** solution of known concentration is added (spiking).
- **Extraction:** The analytes (nonylparaben and the deuterated internal standard) are extracted from the matrix using an appropriate technique, such as liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) with a C18 cartridge.^{[7][8]}
- **Concentration and Reconstitution:** The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol/water mixture) compatible with the liquid chromatography (LC) mobile phase.
- **LC-MS/MS Analysis:** An aliquot of the reconstituted sample is injected into an LC-MS/MS system. The analytes are separated on a reverse-phase column (e.g., C18). Detection is performed using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both nonylparaben and its deuterated internal standard.
- **Quantification:** The concentration of nonylparaben in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of nonylparaben and a constant concentration of the internal standard.

Signaling Pathway Interaction

Parabens, including nonylparaben, are known endocrine-disrupting chemicals (EDCs) that can interfere with the endocrine system.^[9] Their primary mechanism of action involves interaction with estrogen receptors (ER α and ER β).^{[9][10][11]}

Estrogen Receptor Signaling Pathway

The diagram below illustrates the proposed mechanism by which parabens exert their estrogenic effects.



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Caption: Paraben interaction with the estrogen receptor signaling pathway.

Pathway Description:

- **Binding to Estrogen Receptors:** Parabens, due to their phenolic structure, can mimic endogenous estrogens and bind to estrogen receptors (ER α and ER β) located in the cytoplasm and/or nucleus of target cells.[9][10][11]
- **Receptor Dimerization and Translocation:** Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to its dimerization.[9] This complex then translocates to the nucleus if it is not already there.
- **Binding to Estrogen Response Elements (EREs):** In the nucleus, the paraben-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[12]
- **Gene Transcription:** The binding of the complex to EREs recruits co-activator proteins and initiates the transcription of estrogen-responsive genes.[12]
- **Altered Cellular Response:** The resulting changes in gene expression can lead to various cellular responses, including cell proliferation, which is a concern in estrogen-sensitive tissues like the breast.[11][13] Studies have shown that parabens can stimulate the proliferation of human breast cancer cell lines.[11][13] This interference with normal hormonal signaling is the basis for their classification as endocrine disruptors.[9]

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